7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt involves the phosphorylation of sedoheptulose. This process can be achieved through enzymatic reactions involving sedoheptulokinase, which catalyzes the transfer of a phosphate group from ATP to sedoheptulose, forming sedoheptulose-7-phosphate . The barium salt form is then obtained by reacting sedoheptulose-7-phosphate with barium chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial synthesis. Metabolically engineered strains of Corynebacterium glutamicum have been used to produce sedoheptulose from glucose. By inactivating the gene encoding 6-phosphofructokinase, the carbon flux is directed towards the pentose phosphate pathway, enabling the synthesis of sedoheptulose . The resulting sedoheptulose is then phosphorylated and reacted with barium chloride to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its role in the pentose phosphate pathway. It acts as an intermediate, facilitating the transfer of carbon units between different molecules. The enzyme transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from 7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt to glyceraldehyde-3-phosphate, generating D-fructose-6-phosphate . This pathway is crucial for cellular metabolism, providing reducing power and precursors for nucleotide and amino acid synthesis .
Comparison with Similar Compounds
Similar Compounds
D-Sedoheptulose-1,7-bisphosphate: Another intermediate in the pentose phosphate pathway, involved in similar metabolic processes.
D-Fructose-6-phosphate: A downstream product of the pentose phosphate pathway, playing a key role in glycolysis and gluconeogenesis.
Uniqueness
7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt is unique due to its specific role in the pentose phosphate pathway and its potential therapeutic applications. Unlike other similar compounds, it has shown promise in inhibiting sugar metabolism, making it a potential candidate for treating hypoglycemia and cancer .
Properties
IUPAC Name |
barium(2+);[(2R,3S,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUFELXUIHDDQP-CQJQEINESA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BaO10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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